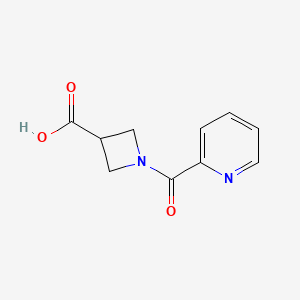

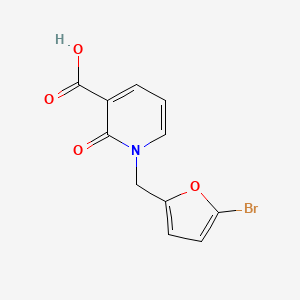

6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

“6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C15H13FN4O31. However, there is limited information available about this specific compound.

Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for “6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione”. However, there are general methods for synthesizing pyrazolo[3,4-d]pyrimidines, which involve the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions2.Molecular Structure Analysis

The molecular structure of “6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” is not explicitly available. However, the molecular weight of the compound is 316.287 Da1.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione”.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” are not explicitly mentioned in the available literature.Applications De Recherche Scientifique

Synthetic Methodologies and Structural Investigations

- Facile Synthesis Routes : A study detailed efficient synthetic routes to novel pyrimidine derivatives, demonstrating the versatility of pyrimidine chemistry in generating structurally diverse molecules with potential for various applications (Ashraf et al., 2019).

- Herbicidal Activities : Research on 6-(trifluoromethyl)pyrimidine-2,4-dione compounds revealed their promising herbicidal activities against certain plant species, highlighting the agricultural applications of pyrimidine derivatives (Huazheng, 2013).

- Crystal and Molecular Structure Analysis : Investigations into the crystal and molecular structures of pyrimidine derivatives provided insights into their potential interactions and reactivity, useful for designing compounds with specific properties (Trilleras et al., 2009).

Biological Applications

- Antimicrobial Activities : A study on thieno[2,3-d]pyrimidine derivatives indicated their moderate antimicrobial activity against various bacterial strains, suggesting their potential use in developing new antimicrobial agents (Vlasov et al., 2022).

- Supramolecular Assemblies : Pyrimidine derivatives were explored for their capability to form hydrogen-bonded supramolecular assemblies, a property that could be exploited in the development of novel materials or nanotechnology applications (Fonari et al., 2004).

Chemical and Physical Property Studies

- ADME Properties : The diversity in the structural design of pyrido[2,3-d]pyrimidine-2,4-diones led to a broad variation in their biopharmaceutical properties, which is crucial for the development of compounds with desirable pharmacokinetic profiles (Jatczak et al., 2014).

Safety And Hazards

There is no specific safety and hazard information available for “6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione”.

Orientations Futures

The future directions for research on “6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” and similar compounds could involve further exploration of their potential pharmacological activities. For instance, some pyrazolo[3,4-d]pyrimidines have shown potential as antiviral, antimicrobial, and antitumor agents2. Further research could also explore the synthesis methods and chemical reactions of these compounds.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.

Propriétés

IUPAC Name |

6-(2-fluorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHLNQIUTXAYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1487845.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)

![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1487850.png)

![3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487852.png)

![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1487855.png)